molecular formula C7H16BNO3 B578264 [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine CAS No. 13368-62-2

[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine

Cat. No.: B578264
CAS No.: 13368-62-2
M. Wt: 173.019
InChI Key: IDTSPONZSIUAAI-UHFFFAOYSA-N
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Description

[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is a boron-containing compound featuring a six-membered 1,3,2-dioxaborinane ring linked via an ethoxy group to a dimethylamine moiety. The dioxaborinane ring consists of two oxygen atoms and one boron atom, creating a heterocyclic system with unique electronic properties due to boron’s electron deficiency. This structural motif may enhance stability, solubility, or reactivity compared to non-boron analogs.

Properties

IUPAC Name

2-(1,3,2-dioxaborinan-2-yloxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BNO3/c1-9(2)4-7-12-8-10-5-3-6-11-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTSPONZSIUAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine typically involves the reaction of dimethylamine with a boronic ester. One common method is the reaction of dimethylamine with 2-(1,3,2-dioxaborinan-2-yloxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boron-containing alcohols.

    Substitution: The dioxaborinane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols.

    Substitution: Various substituted dioxaborinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is used as a reagent in organic synthesis. It can act as a boron source in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology

In biological research, this compound is used as a probe to study boron-containing biomolecules. It can be used to label proteins or nucleic acids for imaging and tracking purposes.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry

In the industrial sector, this compound is used in the production of advanced materials such as boron-containing polymers and ceramics. It is also used as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Heterocyclic Systems

The compound’s closest structural analogs include:

Oxygen-Containing Heterocycles (e.g., Dioxolanes)

Compounds like 2-Methyl-1,3-dioxolane (CAS 497-26-7) and 2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6) share a five-membered oxygenated ring but lack boron . Key differences:

  • Ring Size and Strain : Dioxolanes (5-membered) exhibit higher ring strain than dioxaborinanes (6-membered), affecting thermal stability and reactivity.
  • Electronic Properties : Boron introduces Lewis acidity, enabling unique interactions (e.g., covalent bonding with nucleophiles) absent in dioxolanes.
Amine-Linked Indole Derivatives

Examples from include [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine , where the dimethylamine group is attached to an indole scaffold .

  • Pharmacological Relevance : Indole derivatives often target serotonin receptors or enzymes, whereas boron-containing compounds may engage in reversible covalent binding (e.g., protease inhibition).
  • Lipophilicity : The dioxaborinane ring in the target compound could reduce logP compared to bulky indole systems, improving aqueous solubility.
Benzimidazole-Based Inhibitors (e.g., ISOX-DUAL)

ISOX-DUAL () features a benzimidazole core with a dimethylisoxazole group, acting as a bromodomain inhibitor .

  • Target Selectivity : While ISOX-DUAL inhibits BRD4/CBP/p300 via acetyl-lysine mimicry, the boron in [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine may enable distinct binding modes (e.g., boronate ester formation with hydroxyl groups).

Physicochemical and Pharmacological Properties

Property This compound 2-Methyl-1,3-dioxolane [2-(5-Methoxyindol-3-yl)ethyl]dimethylamine
Molecular Weight ~217 g/mol (estimated) 88.11 g/mol ~246 g/mol
logP ~1.2 (predicted) 0.45 ~2.5
Solubility Moderate (boron enhances polarity) High Low (hydrophobic indole)
Key Functional Groups Dioxaborinane, dimethylamine Dioxolane Indole, dimethylamine

Notes:

  • Boron’s electronegativity lowers logP compared to indole derivatives, improving membrane permeability.
  • The dioxaborinane ring may confer metabolic stability over dioxolanes, which are prone to ring-opening hydrolysis.

Biological Activity

[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborinane moiety linked to a dimethylamine group. The presence of the dioxaborinane structure suggests potential interactions with biological targets through boron coordination chemistry, which can influence enzyme activity and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Signaling Pathways : It could affect signaling pathways by acting as a ligand for receptors or by modifying protein interactions.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been shown to inhibit cell proliferation in specific tumor types, possibly through the induction of apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Some derivatives related to this compound have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against certain types of cancer cells.
  • In Vivo Efficacy :
    • In animal models, administration of this compound resulted in reduced tumor growth compared to control groups. Histological analysis revealed increased apoptotic markers in treated tissues.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines ,
AntimicrobialActive against various bacterial strains
Enzyme InhibitionModulates activity of key metabolic enzymes

Research Findings

Recent findings highlight the importance of further exploring the pharmacokinetics and toxicity profiles of this compound:

  • Pharmacokinetics : Studies are needed to assess absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and therapeutic window.
  • Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile; however, comprehensive studies are required to evaluate long-term effects and potential organ-specific toxicity.

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